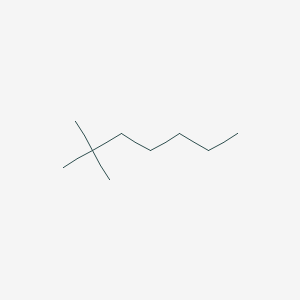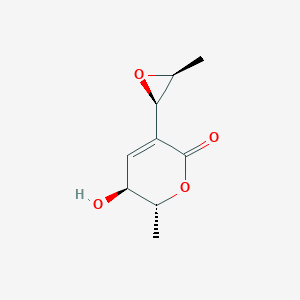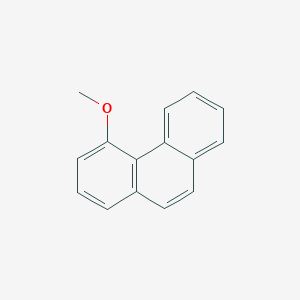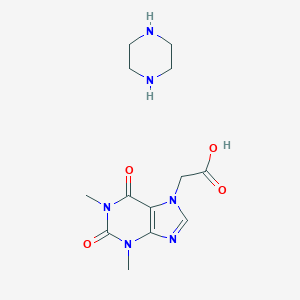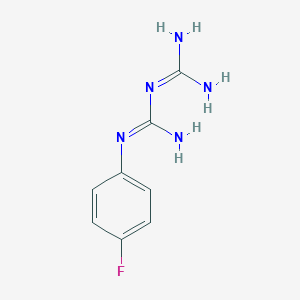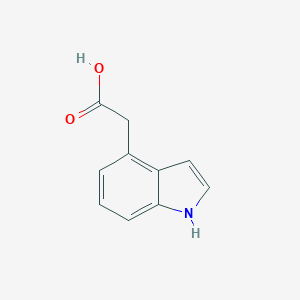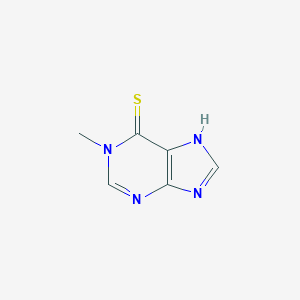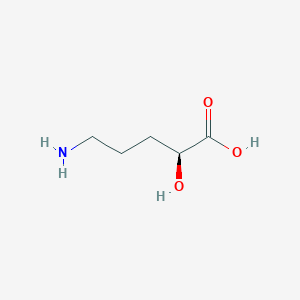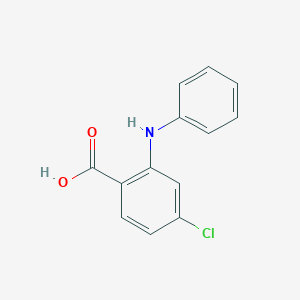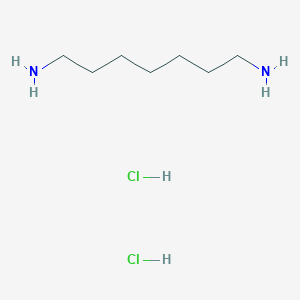
1,7-Heptanediamine, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Heptanediamine, dihydrochloride, also known as 1,7-diaminoheptane, is a chemical compound that belongs to the class of aliphatic diamines. It is commonly used as a building block in the synthesis of various compounds, including polymers, surfactants, and pharmaceuticals.
Applications De Recherche Scientifique
1,7-Heptanediamine, dihydrochloride has various scientific research applications. It can be used as a ligand in the synthesis of metal complexes for catalytic reactions. It can also be used as a building block in the synthesis of polymers, such as nylon-7,7. Additionally, it has been used as a surfactant in the preparation of nanoparticles and in the formulation of drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,7-Heptanediamine, dihydrochloride is not well understood. However, it is believed to interact with negatively charged surfaces, such as cell membranes, through electrostatic interactions. This can lead to changes in membrane permeability and ion transport, which can affect cellular processes.
Biochemical and Physiological Effects
1,7-Heptanediamine, dihydrochloride has been shown to have antimicrobial properties. It has been used to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity, although the mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,7-Heptanediamine, dihydrochloride in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for the research of 1,7-Heptanediamine, dihydrochloride. One area of interest is its potential as a drug delivery agent. It has been shown to have good biocompatibility, and its ability to interact with cell membranes could make it a promising candidate for targeted drug delivery. Additionally, its antimicrobial and antitumor properties could be further explored for potential therapeutic applications. Finally, its use as a building block in the synthesis of polymers and surfactants could be further optimized for industrial applications.
Conclusion
In conclusion, 1,7-Heptanediamine, dihydrochloride is a versatile compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antimicrobial and antitumor properties. While there are some limitations to its use in lab experiments, its potential as a drug delivery agent and building block for polymers and surfactants make it an interesting area for future research.
Méthodes De Synthèse
1,7-Heptanediamine, dihydrochloride can be synthesized by the reaction of 1,7-heptanediamine with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or water, and the product is obtained as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
15536-15-9 |
|---|---|
Nom du produit |
1,7-Heptanediamine, dihydrochloride |
Formule moléculaire |
C7H20Cl2N2 |
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
heptane-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |
Clé InChI |
AONICXOBQWKSJL-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCCN.Cl.Cl |
SMILES canonique |
C(CCCN)CCCN.Cl.Cl |
Autres numéros CAS |
15536-15-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



